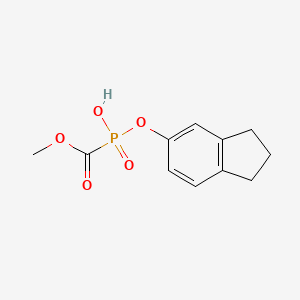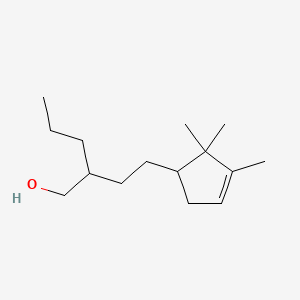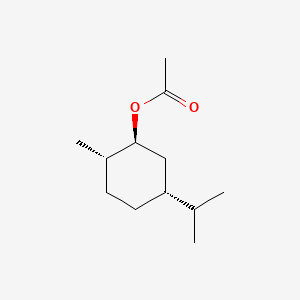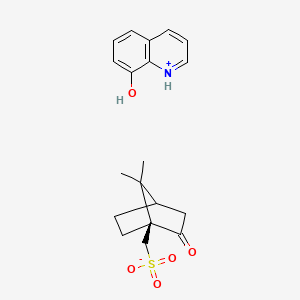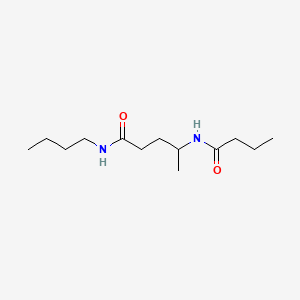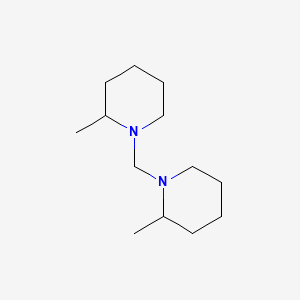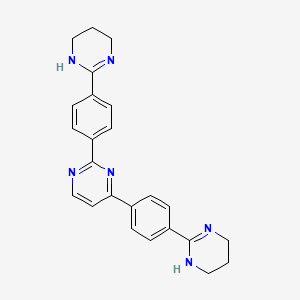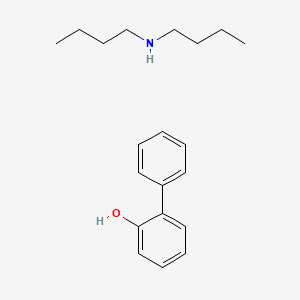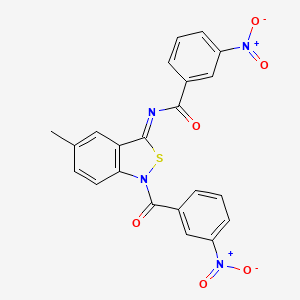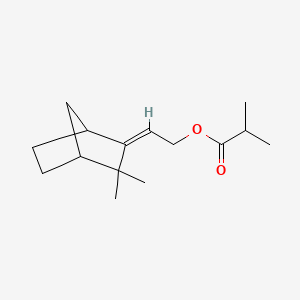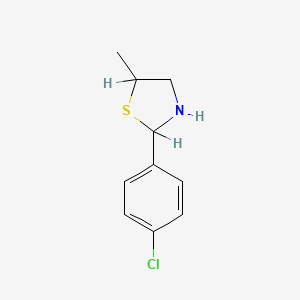
2-(4-Chlorophenyl)-5-methylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5-methylthiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group and a methyl group on the thiazolidine ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(4-Chlorophenyl)-5-methylthiazolidine typically begins with 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: 2-(4-Chlorophenyl)-5-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-5-methylthiazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable compound in synthetic organic chemistry.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazolidine ring is known to enhance the biological activity of compounds, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazolidine exerts its effects involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation, depending on the specific application.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-5-methylthiazolidine: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-5-methylthiazolidine: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)-5-methylthiazolidine: Has a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-5-methylthiazolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.
属性
CAS 编号 |
116113-02-1 |
|---|---|
分子式 |
C10H12ClNS |
分子量 |
213.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12ClNS/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7,10,12H,6H2,1H3 |
InChI 键 |
NHCGATXWTDDHSO-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(S1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


